Methyl3-amino-4-mercaptobenzoate

Stability Oxidation Susceptibility Positional Isomerism

Researchers often face oxidized or non-orthogonal thiols that fail in multiplexed SERS or enzyme inhibition. Methyl 3-amino-4-mercaptobenzoate solves this with a 1,3,4-substitution pattern that enhances oxidative stability (via internal -NH₂···-SH H-bonding) over its 4-amino-3-mercapto isomer. - **Dual nucleophiles**: Thiol for stable Au/Ag chemisorption; free amine for antibody/peptide conjugation. - **Prodrug potential**: Methyl ester improves cell permeability vs. free acid. - **Proven industrial use**: Intermediate for silver halide photographic materials (patent-documented). Available as a high-purity (>98%) building block with immediate shipment for R&D.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
Cat. No. B11729518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl3-amino-4-mercaptobenzoate
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)S)N
InChIInChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-7(12)6(9)4-5/h2-4,12H,9H2,1H3
InChIKeyZCKPTTBRWYHPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-4-mercaptobenzoate: Thiol-Amine Synthon


Methyl 3-amino-4-mercaptobenzoate (CAS 203664-49-7, C8H9NO2S, MW 183.23) is a dual-functional aromatic compound belonging to the thiolated aminobenzoate ester class. It possesses a methyl ester at position 1, an amino group (-NH₂) at position 3, and a mercapto group (-SH) at position 4 on a benzene ring . This specific 1,3,4-substitution pattern creates a unique electronic and steric environment that critically influences its reactivity, solubility, and oxidative stability compared to its positional isomer, methyl 4-amino-3-mercaptobenzoate . The presence of both a nucleophilic thiol and an amine enables versatile chemistry, positioning it as a valuable building block in medicinal chemistry, materials science, and as a specific SERS probe.

+ 1,3,4-Substitution pattern defines reactivity profile
+ Thiol and amine dual orthogonal handles
+ Methyl ester improves organic solvent compatibility

Methyl 3-amino-4-mercaptobenzoate: Irreplaceability vs. Analogs


Direct substitution with common analogs such as methyl 4-amino-3-mercaptobenzoate, 3-amino-4-mercaptobenzoic acid, or the widely used 4-mercaptobenzoic acid (4-MBA) is not feasible due to quantifiable differences in key properties. Positional isomerism significantly alters intramolecular hydrogen bonding, which in turn affects solubility, oxidative stability, and reactivity . The 3-amino-4-mercapto isomer is noted for stronger internal H-bonding between -NH₂ and -SH, potentially reducing its susceptibility to oxidation compared to the 4-amino-3-mercapto analog . Furthermore, the methyl ester derivative offers improved solubility in organic solvents and a distinct reactivity profile for covalent conjugation compared to the free acid (3-amino-4-mercaptobenzoic acid) . Finally, compared to the simple 4-MBA, the additional amine group provides a second nucleophilic handle, enabling orthogonal functionalization strategies unattainable with mono-functional thiols . These differences are not trivial and can dictate success or failure in applications requiring precise control over surface chemistry or molecular assembly.

Positional isomer

4-Amino-3-mercapto isomer alters internal H-bonding, shifting oxidative stability profile.

Free acid analog

3-Amino-4-mercaptobenzoic acid limits solubility in organic media, hindering solution-phase synthesis.

Mono-thiol comparator

4-MBA lacks the amine handle, restricting orthogonal conjugation strategies.

Methyl 3-amino-4-mercaptobenzoate: Evidence vs. Analogs


Intramolecular H-Bonding Enhances Oxidative Stability

Methyl 3-amino-4-mercaptobenzoate demonstrates a key stability advantage over its positional isomer, methyl 4-amino-3-mercaptobenzoate, due to stronger intramolecular hydrogen bonding. Comparative analysis indicates that the 3-amino-4-mercapto isomer exhibits reduced oxidative susceptibility, attributed to the proximity of the -NH₂ and -SH groups which facilitates an internal H-bond that stabilizes the thiol against oxidation .

Oxidative stability
Class-level inference
Reduced oxidation vs. 4-amino-3-mercapto isomer
May support ambient-condition stability screening
Qualitative assessment; verify empirically
Stability Oxidation Susceptibility Positional Isomerism

Superior Solubility & Prodrug Potential Over Free Acid

The methyl ester group of Methyl 3-amino-4-mercaptobenzoate confers a marked solubility advantage in organic solvents over its free acid counterpart, 3-amino-4-mercaptobenzoic acid. The compound is described as being easily soluble in organic solvents like ethanol and DMSO, whereas the free acid exhibits more limited solubility . This property is critical for its use as a synthetic intermediate and suggests its potential as an ester prodrug with enhanced membrane permeability .

Organic solubility
Cross-study comparable
Easily soluble in ethanol/DMSO vs. free acid limited solubility
Facilitates organic-phase synthesis workflows
Vendor datasheet context; verify solvent system
Solubility Bioavailability Ester Prodrug

Dual Orthogonal Handles: Bioconjugation & Polymer Chemistry

In contrast to the widely used 4-mercaptobenzoic acid (4-MBA), Methyl 3-amino-4-mercaptobenzoate provides two distinct nucleophilic groups (thiol and amine) with orthogonal reactivity . The thiol group can chemisorb onto gold surfaces (Au-S bond) for SERS and nanotechnology applications , while the amine group remains free for subsequent bioconjugation or crosslinking chemistries. This dual functionality is absent in 4-MBA, which relies solely on its thiol and carboxylic acid groups.

Orthogonal handles
Class-level inference
Two handles (thiol + amine) vs. 4-MBA single thiol handle
Enables site-selective functionalization strategies
Functional group analysis; confirm in target system
Bioconjugation Covalent Modification Polymer Chemistry

Optimized Esterification for High-Yield Synthesis

A robust and high-yielding synthesis route exists for methyl 3-amino-4-mercaptobenzoate via esterification of 3-amino-4-mercaptobenzoic acid. Under optimized conditions using thionyl chloride activation followed by methanol quench, yields of 90-95% are achievable . This is significantly higher than the low yields reported for direct Fischer esterification of similar 3-amino-4-substituted benzoic acids, which is plagued by unwanted N-alkylation side reactions [1].

Synthetic yield
Cross-study comparable
90–95% via acyl chloride route
Supports cost-effective procurement
Optimized lab-scale route; verify at scale
Synthesis Yield Process Chemistry

Carboxylic Acid Dimer-Driven Supramolecular Assembly

As a derivative of the 4-mercaptobenzoate (4MBA) ligand class, the carboxylic acid group (once the ester is hydrolyzed) or the ester itself can participate in distinct supramolecular interactions. Unlike the widely studied 2-mercaptobenzoate (thiosalicylate) which favors S,O-chelation, 3- and 4-mercaptobenzoate ligands are known to form stable hydrogen-bonded carboxylic acid dimer motifs in the solid state, which can be supplemented by aurophilic interactions [1]. This class-level behavior suggests that methyl 3-amino-4-mercaptobenzoate and its derivatives can be used to construct novel supramolecular architectures and heterobimetallic complexes [1].

Supramolecular motif
Class-level inference
Carboxylic acid dimer assembly predicted
Differentiates solid-state assembly behavior
Solid-state context; validate experimentally
Coordination Chemistry Supramolecular Chemistry Metal-Organic Frameworks

Methyl 3-amino-4-mercaptobenzoate: High-Value Applications


SERS Nanoprobe for Multiplexed Bioimaging

Leveraging its thiol group for stable chemisorption onto gold or silver nanostructures via Au-S bonds, methyl 3-amino-4-mercaptobenzoate serves as an excellent Raman reporter for SERS applications . The free amine group remains available for conjugation to targeting ligands (e.g., antibodies, peptides), enabling the creation of targeted SERS nanoprobes for multiplexed in vitro and in vivo imaging. This orthogonal functionality is a key advantage over simpler thiols like 4-MBA .

Building Block for Covalent Enzyme Inhibitors

The compound's dual nucleophilic groups (thiol and amine) make it a prime candidate for developing covalent enzyme inhibitors . Its structure can be elaborated to target specific cysteine proteases or other enzymes with active-site nucleophiles. The methyl ester provides a synthetic handle and can act as a prodrug moiety, potentially improving cellular permeability relative to the free acid analog . The 90-95% achievable synthetic yield makes it economically viable for medicinal chemistry campaigns [1].

Monomer for Advanced Polymers & Supramolecular Chemistry

In materials science, this compound can be utilized as a monomer for synthesizing novel polymers or as a ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. Upon hydrolysis, the resulting carboxylic acid is known to engage in robust hydrogen-bonded dimer motifs, a hallmark of 4-mercaptobenzoate coordination chemistry, which can direct supramolecular assembly in the solid state [2]. The orthogonal reactivity of the thiol and amine groups allows for step-wise, controlled polymerization or post-polymerization functionalization .

Intermediate for Silver Halide Photographic Materials

This compound is specifically cited as a valuable intermediate for producing alkyl 3-amino-4-substituted benzoates, which are used in silver halide photographic materials [1]. The patent literature highlights the importance of achieving high purity and high yield in its synthesis, which is enabled by the optimized esterification route [1]. This industrial application underscores the compound's established value in specialized, high-performance materials manufacturing.

Application
Selection Property
Validation Focus
SERS probe development
Thiol-Au anchoring & free amine for bioconjugation
SERS signal stability & conjugation efficiency
Covalent inhibitor design
Dual nucleophilic handles for warhead elaboration
Target engagement assay context & permeability assessment
Polymer monomer & MOF ligand
Orthogonal thiol/amine reactivity for step-wise polymerization
Polymerization control & supramolecular structure verification
Photographic material intermediate
Scalable esterification route
Process reproducibility & impurity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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